molecular formula C17H16N4O2S B2363989 (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone CAS No. 2097922-87-5

(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone

Cat. No.: B2363989
CAS No.: 2097922-87-5
M. Wt: 340.4
InChI Key: XCNDQDPWBJSTMX-UHFFFAOYSA-N
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Description

The compound (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits intriguing chemical and biological properties It comprises a thiadiazole moiety, a pyrrolidine ring, and a pyrrole-substituted benzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone can be approached through multi-step organic reactions:

  • Formation of the Thiadiazole Ring: : Initially, the 1,2,5-thiadiazole core can be synthesized through a cyclization reaction involving thiocyanate and hydrazine under acidic conditions.

  • Coupling with Pyrrolidine: : Next, the thiadiazole ring is functionalized with an appropriate leaving group (e.g., halogen) and subsequently reacted with pyrrolidine to form the desired ether linkage.

  • Pyrrole Substitution on Benzene: : The 4-(1H-pyrrol-1-yl)phenyl group can be prepared via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid-substituted pyrrole.

  • Final Coupling: : The final compound is then obtained by coupling the intermediate products through a Friedel-Crafts acylation reaction, utilizing suitable catalysts and conditions to achieve high yield and purity.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes typically involves optimizing the reaction conditions to maximize yield and reduce the number of steps. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: undergoes several types of chemical reactions:

  • Oxidation: : The thiadiazole and pyrrole rings can undergo oxidation reactions, leading to the formation of oxides or other derivatives.

  • Reduction: : Reduction reactions can target the ketone group within the compound, converting it to alcohol.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

  • Substitution: : Electrophilic aromatic substitution typically involves reagents like halogens (for halogenation) or alkyl halides (for alkylation).

Major Products Formed

Major products formed from these reactions include oxidized thiadiazole derivatives, reduced alcohol forms, and substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its functional groups enable its incorporation into various chemical frameworks.

Biology and Medicine

In the biological and medical fields, this compound shows promise due to its potential as a pharmacophore. It could be investigated for its activity against various biological targets, including enzymes, receptors, and microbial pathogens. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industrial applications, the compound can be utilized in material science for the development of novel polymers or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone involves its interaction with specific molecular targets. These may include enzymes involved in metabolic pathways or receptors that modulate physiological responses. The compound’s structure allows it to bind to these targets, initiating a series of biochemical reactions that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1,2,4-thiadiazol-5-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone

  • (3-((1,3,4-thiadiazol-2-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone

  • (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-imidazol-1-yl)phenyl)methanone

Highlighting Uniqueness

(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This structural specificity allows it to engage in unique interactions and reactions not typically seen in closely related compounds.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(13-3-5-14(6-4-13)20-8-1-2-9-20)21-10-7-15(12-21)23-16-11-18-24-19-16/h1-6,8-9,11,15H,7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDQDPWBJSTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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